Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a chloromethyl group attached to the imidazo[1,2-a]pyrazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core and the introduction of the benzyl, tert-butyl, and chloromethyl groups. One common synthetic route involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Introduction of the Tert-Butyl Group: This can be accomplished through alkylation reactions using tert-butyl halides.
Introduction of the Chloromethyl Group: This step typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical properties and reactivity.
Benzyl-Substituted Compounds: Compounds with benzyl groups attached to different core structures can be compared in terms of their reactivity and applications.
Tert-Butyl-Substituted Compounds: The presence of the tert-butyl group can influence the steric and electronic properties of the compound, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific research applications.
Biological Activity
Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a complex imidazo[1,2-a]pyrazine core with a chloromethyl group and a tert-butyl substituent. These structural elements contribute to its biological activity by influencing binding interactions with various biological targets.
Structural Feature | Description |
---|---|
Core Structure | Imidazo[1,2-a]pyrazine |
Chloromethyl Group | Enhances reactivity and potential for enzyme interaction |
tert-Butyl Substituent | Increases lipophilicity and alters pharmacokinetics |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The chloromethyl group can facilitate covalent bonding with active site residues in enzymes, potentially leading to inhibition.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Pharmacological Effects
The pharmacological profile of this compound has been evaluated in various studies. Key findings include:
- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound showed promise in reducing inflammation markers in cellular models.
- Cytotoxicity : Assessments indicated that while the compound is cytotoxic to certain cancer cells, it exhibits selectivity that may allow for therapeutic applications.
Case Studies and Research Findings
- In Vitro Anticancer Activity :
- Antimicrobial Testing :
- Inflammatory Response Modulation :
Properties
Molecular Formula |
C19H24ClN3O2 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
benzyl 2-tert-butyl-3-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,3)17-15(11-20)23-10-9-22(12-16(23)21-17)18(24)25-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
KYGPFJBZJVCUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
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